molecular formula C13H18BrNO2 B247713 2-(4-BROMOPHENOXY)-N~1~-(1-ETHYLPROPYL)ACETAMIDE

2-(4-BROMOPHENOXY)-N~1~-(1-ETHYLPROPYL)ACETAMIDE

Cat. No.: B247713
M. Wt: 300.19 g/mol
InChI Key: CHPFPBMSRGNFLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-BROMOPHENOXY)-N~1~-(1-ETHYLPROPYL)ACETAMIDE is an organic compound that features a bromophenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-BROMOPHENOXY)-N~1~-(1-ETHYLPROPYL)ACETAMIDE typically involves the reaction of 4-bromophenol with an appropriate acylating agent to form the intermediate 4-bromophenoxyacetyl chloride. This intermediate is then reacted with N-(1-ethylpropyl)amine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, thereby improving yield and purity.

Types of Reactions:

    Oxidation: The bromophenoxy group can undergo oxidation reactions, leading to the formation of corresponding quinones.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenoxyacetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENOXY)-N~1~-(1-ETHYLPROPYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the acetamide moiety can form additional hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

  • 2-(4-CHLOROPHENOXY)-N~1~-(1-ETHYLPROPYL)ACETAMIDE
  • 2-(4-FLUOROPHENOXY)-N~1~-(1-ETHYLPROPYL)ACETAMIDE
  • 2-(4-METHOXYPHENOXY)-N~1~-(1-ETHYLPROPYL)ACETAMIDE

Comparison: Compared to its analogs, 2-(4-BROMOPHENOXY)-N~1~-(1-ETHYLPROPYL)ACETAMIDE exhibits unique reactivity due to the presence of the bromine atom, which can participate in various substitution reactions. The bromine atom also influences the compound’s electronic properties, potentially enhancing its biological activity compared to its chloro, fluoro, and methoxy counterparts.

Properties

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-pentan-3-ylacetamide

InChI

InChI=1S/C13H18BrNO2/c1-3-11(4-2)15-13(16)9-17-12-7-5-10(14)6-8-12/h5-8,11H,3-4,9H2,1-2H3,(H,15,16)

InChI Key

CHPFPBMSRGNFLP-UHFFFAOYSA-N

SMILES

CCC(CC)NC(=O)COC1=CC=C(C=C1)Br

Canonical SMILES

CCC(CC)NC(=O)COC1=CC=C(C=C1)Br

Origin of Product

United States

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